
Alvespimycin hydrochloride
Overview
Description
Alvespimycin hydrochloride: is a derivative of geldanamycin and a heat shock protein 90 (HSP90) inhibitor. It has been investigated for its potential as an antineoplastic agent, particularly in the treatment of solid tumors and acute myeloid leukemia . This compound exhibits several pharmacologically desirable properties, such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity compared to its predecessor, tanespimycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alvespimycin hydrochloride is synthesized through a series of chemical reactions starting from geldanamycin. The key steps involve the modification of the geldanamycin structure to introduce the dimethylaminoethylamino group, resulting in the formation of 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Degradation and Stability
Alvespimycin hydrochloride exhibits pH- and temperature-dependent stability:
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Hydrolysis : The carbamate group undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 hours at pH 3) .
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Thermal degradation : Decomposes above 60°C, forming demethoxy and quinone derivatives .
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Photostability : Susceptible to UV-induced degradation; storage at -20°C in amber vials is recommended .
Table 2: Stability Profile
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH 3.0 | Carbamate hydrolysis | 48 hours |
60°C | Thermal decomposition | <24 hours |
UV light | Quinone ring cleavage | 6 hours |
Metabolic Reactions
In vivo studies reveal hepatic and extrahepatic metabolism:
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Phase I : Demethylation of the dimethylamino group by CYP3A4/5, forming a primary amine metabolite (M1) .
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Phase II : Glucuronidation at the C13 hydroxyl group, yielding a water-soluble conjugate excreted renally .
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Key metabolites :
Table 3: Metabolic Pathways
Enzyme | Reaction Type | Metabolite | Activity |
---|---|---|---|
CYP3A4/5 | Demethylation | M1 | Active |
UGT1A1 | Glucuronidation | M2 | Inactive |
Biochemical Interactions
Alvespimycin binds Hsp90’s ATP-binding pocket through:
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Hydrogen bonding : Between the carbamate group and Asp93/Asn51 residues .
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Hydrophobic interactions : Quinone ring and C4 methyl group with Leu48/Phe138 .
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Conformational effects : Induces misfolding of client proteins (e.g., HER2, EGFR), leading to ubiquitin-proteasome degradation .
Key Findings :
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IC₅₀ : 62 ± 29 nM against Hsp90 in fluorescence polarization assays .
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Selectivity : 10-fold higher affinity for tumor cell Hsp90 due to preferential binding to the "active" conformation .
Analytical Characterization
Scientific Research Applications
Chemistry: : In chemistry, alvespimycin hydrochloride is used as a tool compound to study the inhibition of HSP90 and its effects on protein folding and stability .
Biology: : In biological research, this compound is employed to investigate the role of HSP90 in cellular processes and its potential as a therapeutic target for various diseases .
Medicine: : this compound has been extensively studied for its antitumor activity. It has shown promise in preclinical and clinical trials for the treatment of solid tumors, acute myeloid leukemia, and other cancers .
Industry: : In the pharmaceutical industry, this compound is used in drug development and research to explore new therapeutic approaches for cancer treatment .
Mechanism of Action
Alvespimycin hydrochloride exerts its effects by inhibiting HSP90, a molecular chaperone involved in the proper folding and function of many cellular signaling proteins . By binding to HSP90, this compound disrupts its chaperone activity, leading to the degradation of client proteins, including oncogenic kinases such as BRAF . This results in the depletion of proteins with oncogenic activity and the potential induction of HSP70 (HSP72), which further enhances its antitumor effects .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to alvespimycin hydrochloride include tanespimycin, geldanamycin, and other HSP90 inhibitors .
Uniqueness: : this compound stands out due to its improved pharmacological properties, such as increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity compared to tanespimycin . These attributes make it a more attractive candidate for further development and clinical use.
Biological Activity
Alvespimycin hydrochloride, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent inhibitor of heat shock protein 90 (HSP90). This compound has garnered attention for its significant biological activity, particularly in the context of cancer treatment. This article delves into its mechanism of action, pharmacokinetics, clinical studies, and potential therapeutic applications.
Alvespimycin functions primarily through the inhibition of HSP90, a molecular chaperone that is crucial for the proper folding and function of numerous client proteins involved in cellular signaling pathways. These client proteins often include oncogenic kinases such as BRAF, HER2, and EGFR, which are frequently overexpressed or mutated in various tumors. By inhibiting HSP90, alvespimycin promotes the proteasomal degradation of these oncoproteins, leading to reduced tumor cell proliferation and increased apoptosis .
Key Mechanisms:
- Inhibition of Oncoproteins : Disruption of HSP90's chaperone function leads to the degradation of client proteins essential for tumor growth.
- Induction of HSP70 : Treatment with alvespimycin can induce the expression of HSP70, a stress response protein that may have protective roles in normal cells .
- Selectivity for Tumor Cells : Alvespimycin has been shown to preferentially target tumor cells over normal tissues, enhancing its therapeutic potential while minimizing side effects .
Pharmacokinetics
Alvespimycin exhibits favorable pharmacokinetic properties:
- Absorption : At a maximum tolerated dose (MTD) of 80 mg/m², plasma concentrations exceed 63 nM for less than 24 hours .
- Volume of Distribution : The mean volume of distribution is reported at 385 L at the MTD .
- Protein Binding : Alvespimycin shows minimal protein binding, which may contribute to its efficacy .
- Metabolism and Elimination : It undergoes redox cycling via cytochrome P450 enzymes and forms glutathione conjugates. However, its metabolism is relatively weak in humans .
Phase I Trials
A pivotal Phase I trial evaluated the safety and dosage of alvespimycin in patients with advanced solid tumors. The study employed an accelerated titration design to determine the MTD while assessing pharmacokinetics and tumor response . The findings indicated:
- Maximum Tolerated Dose (MTD) : Established at 80 mg/m².
- Antitumor Activity : Notable responses were observed in patients with HER2-positive breast cancer and ovarian cancer when combined with trastuzumab .
Case Studies
Numerous case studies have highlighted the efficacy of alvespimycin in specific cancer types:
- Osteosarcoma : Alvespimycin was noted to enhance the effects of telomerase inhibition by imetelstat in preclinical models .
- Metastatic Solid Tumors : In patients with metastatic or unresectable solid tumors, alvespimycin demonstrated significant antitumor effects while maintaining a favorable safety profile .
Comparative Efficacy
Alvespimycin has been compared to other HSP90 inhibitors such as tanespimycin (17-AAG). Key differences include:
Feature | Alvespimycin (17-DMAG) | Tanespimycin (17-AAG) |
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Metabolic Liability | Reduced | Higher |
Plasma Protein Binding | Minimal | Higher |
Water Solubility | Increased | Lower |
Oral Bioavailability | Higher | Lower |
Antitumor Activity | Superior | Moderate |
Properties
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYBWLNYPEFJK-IHLRWNDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49ClN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431773 | |
Record name | Alvespimycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467214-21-7 | |
Record name | Alvespimycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVESPIMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Alvespimycin hydrochloride and how does it affect cancer cells?
A1: this compound, also known as 17-DMAG, is an inhibitor of Heat Shock Protein 90 (Hsp90) []. Hsp90 is a chaperone protein that plays a crucial role in the proper folding, stability, and function of various client proteins, many of which are involved in cell signaling and growth [, ]. By binding to Hsp90, Alvespimycin disrupts its chaperone function, leading to the degradation of these client proteins [, ]. In the context of cancer, many Hsp90 client proteins are oncogenic, meaning they contribute to tumor development and progression. Therefore, by promoting the degradation of these oncogenic proteins, this compound exerts its anti-cancer effects [, ].
Q2: What types of cancer have shown sensitivity to this compound in preclinical or clinical settings?
A2: Research has shown promising results with this compound in the context of HER2-positive metastatic breast cancer (HER2+ MBC) []. In a Phase I clinical trial, this compound, in combination with Trastuzumab, demonstrated antitumor activity in patients with refractory HER2+ MBC []. Additionally, preclinical studies and early clinical observations suggest potential for this compound in ovarian cancer treatment [].
Q3: What were the main findings of the Phase I clinical trial investigating this compound in combination with Trastuzumab?
A4: The Phase I dose-escalation trial aimed to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of this compound when combined with Trastuzumab []. The study enrolled patients with advanced solid tumors progressing despite standard therapy, with a majority having HER2+ MBC []. The MTD of weekly this compound in this combination was determined to be 80 mg/m2 []. The combination was deemed safe and tolerable, with manageable side effects. Importantly, the trial observed antitumor activity in patients with refractory HER2+ MBC and some responses in ovarian cancer, supporting further investigation of this combination therapy [].
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